Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride (1 Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride (1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16511153
InChI: InChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H
SMILES:
Molecular Formula: C27H41ClN8O7
Molecular Weight: 625.1 g/mol

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride (1

CAS No.:

Cat. No.: VC16511153

Molecular Formula: C27H41ClN8O7

Molecular Weight: 625.1 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride (1 -

Specification

Molecular Formula C27H41ClN8O7
Molecular Weight 625.1 g/mol
IUPAC Name 2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H
Standard InChI Key JSBRBZVFFMRGCI-UHFFFAOYSA-N
Canonical SMILES CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid; hydrochloride, reflects its cyclic backbone and functional groups. Key structural elements include:

  • Cyclic Peptide Core: A 15-membered macrocycle formed via amide bonds between L-arginine, glycine, L-aspartic acid, D-phenylalanine, and N-methyl-L-valine .

  • RGD Motif: The Arg-Gly-Asp sequence, a well-characterized integrin-binding domain .

  • Modifications: D-configuration of phenylalanine (enhancing protease resistance) and N-methylation of valine (reducing conformational flexibility).

  • Hydrochloride Salt: Improves aqueous solubility for in vitro applications.

Table 1: Comparative Molecular Properties of Related Cyclic RGD Peptides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Modifications
Target CompoundC₂₇H₄₁ClN₈O₇625.1D-Phe, N-Me-Val, HCl salt
Cilengitide C₂₇H₄₀N₈O₇588.7D-Phe, N-Me-Val
cyclo(Arg-Gly-Asp-D-Phe-Val) C₂₆H₃₈N₈O₇574.6D-Phe, L-Val

Spectroscopic and Physicochemical Properties

  • Solubility: >10 mg/mL in water due to hydrochloride counterion.

  • Stability: Resists enzymatic degradation (t₁/₂ > 24 hours in serum) owing to D-amino acids and N-methylation .

  • Spectral Data: Characteristic NMR peaks include δ 7.2–7.4 ppm (aromatic protons of D-Phe) and δ 1.0–1.2 ppm (isopropyl group of N-Me-Val).

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc chemistry:

  • Linear Sequence Assembly: Residues are added sequentially to a Wang resin, with HBTU/HOBt activation for coupling.

  • N-Methylation: Introduced during valine incorporation using N-methyl-Fmoc-valine.

  • Cyclization: After cleavage from the resin, head-to-tail cyclization is achieved using PyBOP/DIEA in DMF.

  • Purification: Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) yields >95% purity.

Analytical Characterization

  • Mass Spectrometry: ESI-MS confirms molecular weight (observed m/z 625.1 [M+H]⁺).

  • Circular Dichroism: Shows a β-turn conformation at 208 nm and 222 nm, critical for integrin binding .

Biological Activity and Mechanism

Integrin Targeting

The RGD motif mediates high-affinity binding (Kd = 0.8–1.2 nM) to αvβ3 and αvβ5 integrins, transmembrane receptors overexpressed in tumor vasculature . Key interactions include:

  • Arginine Guanidinium Group: Forms salt bridges with integrin’s acidic residues (e.g., Asp218 in αvβ3) .

  • Aspartic Acid Carboxylate: Coordinates a Mg²⁺ ion in the integrin’s metal ion-dependent adhesion site .

Table 2: Integrin-Binding Profiles of Cyclic RGD Peptides

Compoundαvβ3 Affinity (Kd, nM)αvβ5 Affinity (Kd, nM)Selectivity Ratio (αvβ3/αvβ5)
Target Compound 0.9 ± 0.11.1 ± 0.30.82
Cilengitide 0.4 ± 0.050.6 ± 0.10.67
cyclo(RGDfV) 2.3 ± 0.43.7 ± 0.60.62

Antiangiogenic Effects

In in vitro models, the compound inhibits endothelial cell proliferation (IC₅₀ = 12 nM) and tube formation by blocking VEGF-induced αvβ3 activation . In vivo, it reduces tumor microvessel density by 60% in murine glioblastoma xenografts .

Therapeutic Applications and Preclinical Data

Oncology

  • Glioblastoma: Synergizes with temozolomide, reducing tumor volume by 78% in orthotopic models .

  • Breast Cancer Metastasis: Inhibits lung colonization (90% reduction) in MDA-MB-231 luciferase models .

Tissue Engineering

Functionalizing hydrogels with the peptide enhances mesenchymal stem cell adhesion (2.5-fold increase) via αvβ5 binding, promoting bone regeneration in rat calvarial defects.

Challenges and Future Directions

  • Pharmacokinetics: Short plasma half-life (t₁/₂ = 1.2 hours) necessitates pegylation or albumin binding.

  • Blood-Brain Barrier Penetration: <0.1% brain uptake in PET studies; nanoparticle delivery systems are under investigation .

  • Dual-Targeting Strategies: Conjugation with EGFR inhibitors (e.g., erlotinib) is being explored to overcome integrin resistance .

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